1-(2-Bromoethyl)-2-(bromomethyl)benzene

Description

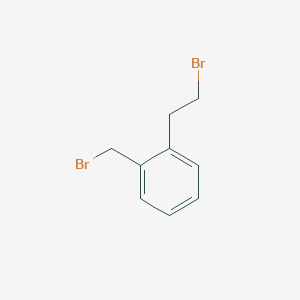

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHRXVCIWHPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355707 | |

| Record name | 1-(2-bromoethyl)-2-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-56-3 | |

| Record name | 1-(2-bromoethyl)-2-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-BROMO-2-(2-BROMOETHYL)TOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 2 Bromomethyl Benzene

Direct Synthetic Pathways

Direct methods offer an efficient means of synthesis by converting advanced precursors into the final product with minimal transformations. These pathways are often characterized by their atom economy and convergent nature.

One of the most direct and documented methods for synthesizing 1-(2-Bromoethyl)-2-(bromomethyl)benzene is through the acid-catalyzed ring-opening of isochroman (B46142). This reaction cleaves the cyclic ether to generate the desired ortho-substituted bromoalkyl groups simultaneously.

A specific procedure involves heating isochroman with a solution of hydrogen bromide (HBr) in acetic acid. The reaction is typically conducted under pressure and at elevated temperatures to facilitate the cleavage of the ether linkage and subsequent substitution by bromide ions. The acidic environment protonates the ether oxygen, making the benzylic carbon and the carbon of the ethyl group susceptible to nucleophilic attack by bromide.

Table 1: Synthesis of this compound via Isochroman Ring-Opening

| Reactant | Reagent | Solvent | Temperature | Time | Equipment |

| Isochroman | 33% Hydrogen Bromide | Acetic Acid | 110 °C | 18 h | Thick-wall pressure flask |

This table outlines a specific experimental condition for the synthesis of this compound.

This method is advantageous as it establishes the required 1,2-disubstitution pattern in a single step from a readily available heterocyclic precursor. The mechanism leverages the inherent reactivity of the benzylic ether system. chemicalbook.com General studies on isochroman ring-opening reactions show they can be initiated under various mild, transition-metal-free conditions, highlighting the versatility of this precursor in synthetic chemistry. chemicalbook.com

The bromination of benzocyclobutene presents another potential, albeit less direct, pathway. While the primary goal of such reactions is often the synthesis of brominated benzocyclobutene derivatives, side reactions involving the cleavage of the strained four-membered aliphatic ring can occur, particularly in acidic media. rsc.org The strain release provides a thermodynamic driving force for the ring to open, and in the presence of a brominating agent, this can lead to the formation of this compound.

This pathway is considered a byproduct formation route because controlling the reaction to selectively yield the ring-opened dibromide over other products is challenging. The reaction of benzocyclobutene with bromine in an aqueous medium, for example, is used to prepare 4-bromobenzocyclobutene, but acidic conditions generated by hydrobromic acid can promote the cleavage of the cyclobutene (B1205218) ring. rsc.org

Synthetic Optimization and Scale-Up Considerations

Optimizing any synthetic route is crucial for improving yield, purity, and cost-effectiveness, particularly for potential scale-up. For the synthesis of this compound, several factors would be considered.

Reaction Conditions: For the isochroman ring-opening method, parameters such as temperature, reaction time, and pressure are critical. chemicalbook.com Optimization would involve finding the lowest temperature and shortest time that provide a high yield to save energy and reduce the formation of degradation byproducts. In related syntheses, such as the preparation of (2-bromoethyl)benzene, yields have been improved to 95% by carefully controlling temperature (80-90°C) and reaction time (4 hours). chemicalbook.com

Reagents and Catalysts: The choice and stoichiometry of reagents are paramount. For instance, using gaseous HBr versus a solution in acetic acid can affect reaction rates and the work-up procedure. google.com When using radical reactions, the choice and amount of initiator (e.g., azobisisobutyronitrile) must be optimized to ensure efficient reaction without excessive side reactions. chemicalbook.com

Purification: The work-up process is a key consideration for scale-up. Procedures often involve aqueous washes to remove acids, drying with agents like calcium chloride, and final purification. prepchem.com For industrial production, minimizing solvent use and simplifying purification from multi-step column chromatography to distillation or recrystallization is essential for economic viability. google.com

Safety and Handling: On a larger scale, the handling of corrosive reagents like HBr and the management of potentially exothermic reactions become significant safety and engineering challenges.

By systematically adjusting these variables, a synthetic route can be refined from a laboratory-scale procedure to a robust and efficient process suitable for larger-scale production.

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromoethyl 2 Bromomethyl Benzene

Nucleophilic Substitution Pathways

Nucleophilic substitution is a primary reaction pathway for 1-(2-bromoethyl)-2-(bromomethyl)benzene, given the two carbon-bromine bonds that can be targeted by nucleophiles. The specific mechanism of substitution is heavily influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

Exploration of SN1 and SN2 Mechanisms at Aliphatic Bromine Centers

The two bromine atoms in this compound are attached to carbon atoms with different chemical environments, leading to different substitution behaviors.

Bromomethyl (Benzylic) Center : The carbon atom of the bromomethyl group is a benzylic position. This site is highly reactive towards both SN1 and SN2 mechanisms.

SN2 Mechanism : As a primary halide, the benzylic position is sterically accessible, favoring the concerted, single-step SN2 pathway with strong nucleophiles. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. nih.gov

SN1 Mechanism : The benzylic position can also undergo substitution via an SN1 mechanism because the resulting benzylic carbocation is significantly stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orgchemistrysteps.com This pathway involves a two-step process where the leaving group departs first, forming the carbocation, which is then attacked by the nucleophile. libretexts.org SN1 reactions are favored by polar protic solvents and weaker nucleophiles.

Bromoethyl (Primary) Center : The carbon atom of the bromoethyl group is a primary alkyl position.

SN2 Mechanism : This site is also susceptible to SN2 attack due to low steric hindrance. bloomtechz.com The mechanism is a concerted process involving a backside attack by the nucleophile. bloomtechz.com

SN1 Mechanism : An SN1 reaction at this position is highly unfavorable because it would form a primary carbocation, which is very unstable. Therefore, substitution at the bromoethyl group proceeds almost exclusively through an SN2 mechanism.

| Bromine Center | Favored Mechanism(s) | Reasoning | Relative Rate |

|---|---|---|---|

| Benzylic (C-CH₂Br) | SN1 and SN2 | Sterically accessible (favors SN2); forms a resonance-stabilized benzylic carbocation (favors SN1). libretexts.orgchemistrysteps.com | High |

| Primary (C-CH₂CH₂Br) | SN2 | Sterically accessible, but forms an unstable primary carbocation. | Moderate to Low |

Regioselectivity and Stereochemical Control in Substitution Reactions

Regioselectivity in nucleophilic substitution reactions of this compound is determined by the differential reactivity of the two C-Br bonds.

The benzylic C-Br bond is significantly more reactive than the primary C-Br bond of the ethyl group. This is due to the electronic stabilization provided by the benzene ring to the transition state in both SN1 and SN2 reactions. libretexts.orgchemistrysteps.com In an SN1 reaction, the resonance stabilization of the benzylic carbocation makes its formation much more favorable. In an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbitals in the transition state, lowering its energy.

Therefore, when reacting with one equivalent of a nucleophile under conditions that promote either SN1 or SN2 mechanisms, substitution will occur preferentially at the benzylic position. libretexts.orggla.ac.uk Achieving substitution at the bromoethyl position while leaving the benzylic bromide intact would be challenging and require specialized protecting group strategies.

Stereochemical control is only relevant if a chiral center is formed. Since the reactions occur at prochiral centers, the stereochemistry of the product depends on the mechanism. An SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. bloomtechz.com An SN1 reaction, proceeding through a planar carbocation intermediate, typically leads to a racemic or near-racemic mixture of products. youtube.com

Cross-Coupling Reactions

The C-Br bonds in this compound can serve as electrophilic sites in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Applications in Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Heck for aryl halides)

While Suzuki-Miyaura and Heck reactions are most commonly used for aryl and vinyl halides, benzylic halides can also participate under certain conditions.

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. googleapis.com Benzylic bromides can be effective coupling partners. It is expected that this compound would react selectively at the more reactive benzylic position with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. googleapis.com

Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene. gla.ac.uk While less common for alkyl halides, the reactivity of the benzylic position could potentially allow it to participate in Heck-type reactions, though this is not a standard application.

Grignard-Type Transformations and Organometallic Reagents

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. bloomtechz.com For this compound, the preparation of a Grignard reagent presents a regioselectivity challenge.

Due to the higher reactivity of the benzylic C-Br bond, the initial reaction with magnesium would likely occur at this position to form the corresponding benzylic Grignard reagent. chemistrysteps.combloomtechz.com However, this species could be unstable and might react with another molecule of the starting material. Controlling the reaction to form a mono-Grignard reagent would be difficult. The formation of a di-Grignard reagent is also possible but would require forcing conditions and careful control of stoichiometry. Once formed, this organometallic reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and CO₂. bloomtechz.com

Elimination Reactions

Elimination reactions, which form a double bond, are a potential pathway for the bromoethyl side chain, as it possesses β-hydrogens (hydrogens on the carbon adjacent to the one bearing the bromine).

The bromoethyl group can undergo elimination via an E2 mechanism in the presence of a strong, sterically hindered base (like potassium tert-butoxide). bloomtechz.com This is a concerted, one-step process where the base removes a β-hydrogen at the same time the bromide ion departs, forming a styrene derivative. The benzylic bromomethyl group lacks a β-hydrogen and therefore cannot undergo this type of elimination reaction.

An E1 elimination is unlikely for the bromoethyl group because it would require the formation of an unstable primary carbocation. Competition between SN2 substitution and E2 elimination at the bromoethyl position is expected, with the outcome depending on the nature of the base/nucleophile and the reaction temperature. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, methoxide) might give a mixture of substitution and elimination products.

| Reaction Type | More Reactive Site | Primary Product Type | Key Considerations |

|---|---|---|---|

| Nucleophilic Substitution (SN1/SN2) | Benzylic | Mono-substituted at benzylic position | Benzylic carbocation/transition state is stabilized. libretexts.orgchemistrysteps.com |

| Cross-Coupling (Suzuki) | Benzylic | C-C bond formation at benzylic position | Requires Pd catalyst and organoboron reagent. googleapis.com |

| Grignard Formation | Benzylic | Benzylic organomagnesium halide | Potential for side reactions; regioselectivity is key. bloomtechz.com |

| Elimination (E2) | Bromoethyl | Styrene derivative | Requires a strong, sterically hindered base; benzylic site cannot undergo β-elimination. bloomtechz.com |

Cyclization and Ring-Closure Reactions

The ortho-disposed bromoalkyl chains in this compound make it an excellent precursor for cyclization reactions, enabling the formation of both small and large ring systems.

Intramolecular cyclization of this compound can be achieved through reaction with various nucleophiles, leading to the formation of heterocyclic rings. For example, reaction with a primary amine could lead to the formation of a nitrogen-containing heterocycle. The formation of five- and six-membered rings is generally favored in intramolecular reactions.

A significant intramolecular reaction of a related compound, 1-bromo-2-(2-bromoethyl)benzene, involves treatment with n-butyllithium. This reaction generates an aryllithium intermediate that undergoes spontaneous intramolecular cyclization to afford benzocyclobutene. While this forms a carbocyclic ring, the principle of intramolecular cyclization is clearly demonstrated. The stability and kinetics of this cyclization are influenced by solvent and substituents on the aromatic ring.

| Reactant | Reagent | Product | Reaction Type |

| 1-Bromo-2-(2-bromoethyl)benzene | n-Butyllithium | Benzocyclobutene | Intramolecular Cyclization |

The bifunctional nature of this compound also lends itself to intermolecular cyclization reactions for the construction of macrocyclic structures. By reacting with a difunctional nucleophile, large rings can be assembled. A well-documented application of a similar building block, 1,2-bis(bromomethyl)benzene, is in the synthesis of macrocycles through reaction with dithiols or other dinucleophiles. This approach has been utilized in the development of bicyclic peptides, where tris(bromomethyl)benzene reacts with cysteine residues to form a stable macrocyclic structure.

These reactions are typically performed under high dilution conditions to favor the intramolecular cyclization of the intermediate over intermolecular polymerization.

Electrophilic Aromatic Substitution Reactions on the Benzene Core

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. uomustansiriyah.edu.iqfiveable.me The rate and regioselectivity of these reactions are governed by the electronic effects of the two bromoalkyl substituents. Both the bromoethyl and bromomethyl groups are considered to be weakly deactivating due to the electron-withdrawing inductive effect of the bromine atoms. libretexts.org

Despite being deactivating, alkyl groups (and by extension, haloalkyl groups) are typically ortho, para-directors. libretexts.orgpressbooks.pub This is because the alkyl group can stabilize the arenium ion intermediate formed during the substitution at the ortho and para positions through an inductive effect. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with the electrophile adding to the positions ortho and para to the existing substituents. The steric hindrance from the bromoalkyl groups will also play a role in the product distribution, likely favoring substitution at the less hindered positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For these to occur on the deactivated ring of this compound, a catalyst is generally required. fiveable.me

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | ortho, para to substituents |

| Bromination | Br₂, FeBr₃ | ortho, para to substituents |

| Sulfonation | SO₃, H₂SO₄ | ortho, para to substituents |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para to substituents |

Reductive and Oxidative Transformations

The bromoalkyl groups and the benzylic position of this compound are amenable to both reduction and oxidation.

Reductive Transformations

The carbon-bromine bonds in this compound can be reduced to carbon-hydrogen bonds. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can reduce alkyl halides, although this reaction is not always highly efficient. reddit.comyoutube.com Catalytic hydrogenation with a palladium catalyst could also potentially achieve the dehalogenation.

Oxidative Transformations

The benzylic position of the bromomethyl group is susceptible to oxidation. masterorganicchemistry.com Various oxidizing agents can convert benzylic halides into aldehydes and ketones. nih.gov For instance, pyridine N-oxide in the presence of silver oxide has been shown to oxidize benzylic halides to the corresponding carbonyl compounds under mild conditions. nih.gov Furthermore, systems like phenyliodine(III) diacetate (PIDA) in the presence of an inorganic bromide can facilitate the selective oxidation of benzylic C-H bonds. beilstein-journals.org Benzylic oxidation can also be achieved using reagents like potassium permanganate (KMnO₄), although this is a harsher method. chemistrysteps.com

| Transformation | Reagent | Functional Group Change |

| Reduction | LiAlH₄ | -CH₂Br → -CH₃ |

| Oxidation | Pyridine N-oxide, Ag₂O | -CH₂Br → -CHO |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Diphilic Building Block for Complex Architectures

The term "diphilic," meaning "two-loving," aptly describes the dual reactivity of 1-(2-bromoethyl)-2-(bromomethyl)benzene. It possesses two electrophilic carbon centers, each susceptible to nucleophilic attack. The benzylic bromide is significantly more reactive than the primary alkyl bromide due to the stabilization of the transition state by the adjacent benzene (B151609) ring. This reactivity differential allows for selective and sequential reactions, where one site can be functionalized while the other remains intact for a subsequent transformation. This characteristic is fundamental to its application in constructing intricate molecular architectures.

The sequential reactivity of this compound makes it an ideal starting material for creating molecules with a high degree of functional complexity. A general strategy involves a first nucleophilic substitution targeting the more reactive bromomethyl group, followed by a second substitution at the bromoethyl position. This approach allows for the introduction of two different functionalities onto the same aromatic scaffold.

For instance, a strong nucleophile can displace the benzylic bromide at lower temperatures, leaving the bromoethyl group untouched. The resulting intermediate can then be subjected to harsher reaction conditions or a more potent nucleophile to react at the second position. This stepwise methodology provides precise control over the final molecular structure, which is a cornerstone of modern synthetic chemistry.

| Reaction Step | Reagent/Nucleophile | Reactive Site | Intermediate/Product Type |

| Step 1 | Nu¹⁻ (e.g., Thiolate, Alkoxide) | -CH₂Br (Benzylic) | 1-(2-Bromoethyl)-2-(nucleophile-methyl)benzene |

| Step 2 | Nu²⁻ (e.g., Amine, Cyanide) | -CH₂CH₂Br (Primary) | 1-(2-Nucleophile-ethyl)-2-(nucleophile-methyl)benzene |

The synthesis of macrocycles is a critical area where this compound demonstrates its utility. By reacting with long-chain molecules containing two nucleophilic sites (e.g., diamines, diols), it can form large rings. These macrocycles, particularly those containing donor atoms like nitrogen, oxygen, or sulfur, can act as chelating or bridging ligands for metal ions. The resulting coordination complexes are of significant interest in catalysis, sensing, and materials science. The specific geometry and size of the pocket created by the macrocycle, which is dictated by the starting materials, determine its affinity and selectivity for different metal cations.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The reaction of this compound with various dinucleophiles provides a direct route to a variety of heterocyclic systems containing the benzo-fused core.

The two electrophilic centers of this compound are perfectly positioned to react with dinucleophiles to form new rings fused or bridged onto the benzene core. This intramolecular cyclization strategy is a powerful tool for building complex polycyclic frameworks. For example, reaction with a dinucleophile like catechol (1,2-dihydroxybenzene) or benzene-1,2-dithiol would lead to the formation of a seven-membered heterocyclic ring fused to the parent benzene ring. wikipedia.org Such reactions are typically carried out in the presence of a base to deprotonate the nucleophile, enhancing its reactivity. The formation of these systems is crucial for developing novel scaffolds in drug discovery and organic electronics. While specific examples utilizing this exact substrate are not prevalent in all literature, the methodology is well-established with analogous reagents like 1,2-bis(bromomethyl)benzene. arkat-usa.org

The nature of the heterocycle formed is determined by the dinucleophile used in the cyclization reaction.

Nitrogen-Containing Heterocycles: Reaction with diamines (e.g., ethylenediamine) or ammonia (B1221849) derivatives can produce nitrogen-containing rings, such as benzodiazepine-type structures. These scaffolds are common in pharmacologically active compounds.

Oxygen-Containing Heterocycles: Using diols (e.g., ethylene (B1197577) glycol) or diphenols as the dinucleophile results in the formation of oxygen-containing heterocycles like benzoxepines. These structures are present in various natural products and bioactive molecules.

Sulfur-Containing Heterocycles: Dithiols, such as ethane-1,2-dithiol or benzene-1,2-dithiol, react to yield sulfur-containing heterocycles. wikipedia.org These compounds are explored for their unique electronic properties and applications in materials science.

The following table summarizes potential heterocyclic products from reactions with this compound.

| Dinucleophile | Heteroatoms | Resulting Heterocyclic System (Core Structure) |

| Hydrazine (H₂NNH₂) | Nitrogen | Dihydrobenzodiazocine derivative |

| Ethylenediamine (H₂NCH₂CH₂NH₂) | Nitrogen | Tetrahydrobenzodiazonine derivative |

| Catechol (1,2-dihydroxybenzene) | Oxygen | Dihydrodibenz[b,f] researchgate.netbldpharm.comoxazepine derivative |

| Ethane-1,2-dithiol (HSCH₂CH₂SH) | Sulfur | Dihydrobenzodithiocine derivative |

Engagement in Macrocyclic Chemistry

The synthesis of macrocycles—large cyclic molecules—is a sophisticated area of organic chemistry where this compound is a highly valuable precursor. researchgate.net Its ability to connect two ends of a long molecular chain makes it a key "stitching" agent. High-dilution conditions are typically employed for these reactions to favor intramolecular cyclization over intermolecular polymerization.

The process involves reacting this compound with a long-chain difunctional reagent, such as a polyethylene (B3416737) glycol chain terminated with alcohol or thiol groups. The differential reactivity of the two bromine sites can be exploited to achieve a stepwise macrocyclization, offering greater control and potentially higher yields compared to a one-pot reaction with a more symmetrical dialkyl halide. The resulting macrocycles are precursors to complex systems like rotaxanes and catenanes, which are at the forefront of molecular machine research. rsc.org

Precursor for the Synthesis of Macrocyclic Frameworks

The ortho-disposed reactive sites of this compound make it an ideal precursor for the synthesis of various macrocyclic compounds through cyclization reactions. This includes the formation of pyrimidinophanes and phenanthrene-containing macrocycles.

Cyclophanes, which are molecules containing one or more aromatic rings and aliphatic bridges, are of significant interest in host-guest chemistry and supramolecular assemblies. The synthesis of these structures often involves the reaction of dihalo-substituted precursors, such as xylylene dibromide, with other reagents. While specific examples detailing the direct use of this compound in pyrimidinophane synthesis are not extensively documented in readily available literature, its structural similarity to common precursors like ortho-xylylene dihalides suggests its potential in analogous synthetic strategies.

In the realm of larger polycyclic aromatic hydrocarbon (PAH) based macrocycles, phenanthrene (B1679779) units are incorporated to create unique structural and functional properties. rsc.orgresearchgate.net The synthesis of phenanthrene-containing macrocycles has been achieved through various methods, including those starting from ortho-amino-biaryls. rsc.org The structure of this compound provides a suitable framework for constructing phenanthrene-based macrocycles, which can be envisioned through intramolecular or intermolecular cyclization strategies. These macrocycles are precursors to extended π-systems with potential applications in organic electronics. rsc.orgresearchgate.net

Reagent in Host-Guest Chemistry and Supramolecular Assemblies

The macrocyclic frameworks derived from this compound are pivotal in the field of host-guest chemistry and the construction of supramolecular assemblies. Cyclophanes, for instance, possess cavities that can encapsulate guest molecules, leading to applications in molecular recognition, catalysis, and drug delivery. beilstein-journals.orgrsc.org The size, shape, and electronic properties of the cyclophane's cavity, which are dictated by the precursor molecule, determine its binding affinity and selectivity for different guests.

Phenanthrene-based macrocycles and assemblies also exhibit interesting host-guest properties. For example, DNA oligomers modified with phenanthrene residues can self-assemble into nanospheres that demonstrate light-harvesting capabilities. nih.gov These supramolecular structures can transfer excitation energy, showcasing their potential in the development of artificial light-harvesting complexes. nih.gov Furthermore, water-soluble azobenzene-based macrocycles have been successfully employed for the selective separation of phenanthrene from its isomers, highlighting the practical applications of macrocyclic hosts in industrial processes. acs.org The ability to form stable host-guest complexes is a key feature of these systems, which can be controlled by external stimuli such as light in redox-active viologen cyclophanes. rsc.org The formation of crystalline supramolecular assemblies driven by charge-transfer interactions is another area where macrocycles play a crucial role. nih.gov

Building Block for Polymeric and Oligomeric Materials

The reactivity of the bromo groups in this compound allows for its incorporation into polymeric and oligomeric structures, leading to materials with tailored properties.

Heat-Curable Resins: While specific examples utilizing this compound in heat-curable resins are not prevalent in the reviewed literature, the analogous compound, 1,4-bis(bromomethyl)benzene, is known to be used in the synthesis of various organic compounds. biosynth.com Brominated epoxy resins, for instance, are synthesized from brominated phenols and exhibit enhanced thermal stability. nih.gov The incorporation of brominated compounds into resin formulations is a common strategy to impart flame retardancy and improve thermal properties. Heat-curable resin compositions are widely used in the electronics industry for applications such as printed wiring boards and semiconductor devices. google.com The curing of these resins, often containing epoxy compounds and hardeners, results in a robust insulating layer. google.com

Liquid Crystals from Related Compounds: Derivatives of (2-Bromoethyl)benzene have been investigated for their potential use in liquid crystal materials. bloomtechz.com Phenanthrene derivatives, which can be synthesized from precursors like this compound, are known to exhibit liquid crystalline properties. google.comgoogle.com The introduction of fluorine atoms into these structures can significantly influence their mesomorphic behavior. nih.gov The synthesis of such liquid crystals often involves coupling reactions to create the desired molecular architecture. researchgate.net These materials are crucial components in display technologies. nih.gov

Development of Specialized Reagents and Intermediates

Precursors for Chemically Modified Probes for Mechanistic Studies

The unique reactivity of this compound and related brominated aromatic compounds makes them valuable precursors for the synthesis of chemically modified probes used in mechanistic studies, particularly in enzymology.

Halogenated compounds, including aryl bromides, are utilized in the development of inhibitors and probes to study enzyme kinetics and mechanisms. For instance, aryl imidazolyl ureas have been explored as potent acid ceramidase inhibitors for treating fibrotic diseases, with kinetic studies helping to understand their interaction with the enzyme. acs.org The introduction of bromine atoms into molecules can enhance their biological activity and ability to penetrate cell membranes. frontiersin.org While direct application of this compound as an enzyme probe is not widely reported, its structure provides a scaffold for creating more complex molecules designed to interact with specific enzyme active sites. The development of such probes is crucial for understanding biological pathways and for drug discovery. For example, kinetic studies using various inhibitors are performed to elucidate the mechanism of action against enzymes like cholinesterases and β-secretase, which are implicated in Alzheimer's disease. nih.gov

Intermediates for Flame Retardant Materials

Brominated compounds are widely used as flame retardants in a variety of polymeric materials. nih.gov The compound (2-Bromoethyl)benzene serves as an important intermediate in the synthesis of polybrominated styrene, a highly efficient brominated flame retardant. bloomtechz.com These flame retardants are added to plastics, textiles, and other materials to improve their fire resistance. bloomtechz.com

The general mechanism of action for brominated flame retardants involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. While specific data on the direct use of this compound as a flame retardant intermediate is limited in the available literature, its dibrominated structure makes it a potential candidate for incorporation into flame-retardant polymers. The synthesis of brominated flame retardants often involves the reaction of a bromine source with an organic substrate. nih.gov For example, brominated epoxy resins are produced from brominated phenols and are valued for their thermal stability. nih.gov The presence of bromine in the polymer backbone or as an additive significantly enhances the fire safety of the material.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 1-(2-Bromoethyl)-2-(bromomethyl)benzene. Methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties.

The electronic structure of this compound is significantly influenced by the presence of two bromine atoms and the alkyl substituents on the benzene (B151609) ring. The bromine atoms, being highly electronegative, withdraw electron density from the aromatic ring and the alkyl chains via the inductive effect. This withdrawal affects the distribution of the molecular electrostatic potential (MEP), a key indicator of reactive sites. Regions of negative potential, typically associated with the bromine atoms, indicate sites susceptible to electrophilic attack, while regions of positive potential on the hydrogen atoms of the benzene ring and alkyl chains suggest vulnerability to nucleophilic attack.

The reactivity of this compound is expected to be characterized by nucleophilic substitution reactions, where the bromine atoms act as leaving groups. bloomtechz.com The relative reactivity of the benzylic bromide versus the ethyl bromide can be assessed computationally by modeling the transition states for nucleophilic attack at each position. The benzylic position is generally more reactive in SN1-type reactions due to the stabilization of the resulting carbocation by the benzene ring, and also often more reactive in SN2 reactions due to the electronic effects of the ring.

Table 1: Illustrative Calculated Electronic Properties for a Related Halogenated Benzene

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 8.0 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Note: These are representative values for a substituted bromobenzene (B47551) and not experimental or calculated data for this compound.

Molecular Conformation and Energetic Landscape Analysis

The conformational flexibility of this compound, arising from the rotation around the C-C single bonds of the ethyl and methyl substituents, dictates its three-dimensional structure and has a significant impact on its physical and chemical properties.

The analysis of the potential energy surface reveals various possible conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the bulky bromine atoms and the benzene ring, and electronic interactions. For ortho-substituted benzenes, significant steric strain can arise, leading to non-planar arrangements of the substituent groups relative to the aromatic ring. rsc.orgscite.ai

In the case of this compound, the rotation of the bromomethyl and bromoethyl groups will lead to different spatial arrangements. The most stable conformer will be the one that minimizes steric repulsion. Computational methods, such as molecular mechanics or more accurate ab initio calculations, can be employed to map the energetic landscape as a function of the dihedral angles of the side chains. These calculations can identify the global minimum energy conformation and the energy barriers to rotation between different conformers. X-ray crystallographic studies on related ortho-substituted bromoarylaldehydes have shown that a bromo substituent has a notable effect on the rotational plane of adjacent groups. researchgate.net

Table 2: Illustrative Torsional Energy Profile for a Substituted Ethylbenzene

| Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 5.0 |

| 60° (Gauche) | 0.5 |

| 120° (Eclipsed) | 4.8 |

| 180° (Anti) | 0.0 |

Note: This table provides an illustrative example of a torsional energy profile and does not represent specific data for this compound.

Molecular Dynamics Simulations for Reactive Intermediate Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and the pathways of chemical reactions over time. For this compound, MD simulations can be particularly useful for investigating the formation and stability of reactive intermediates.

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with on-the-fly quantum chemical calculations, can be used to model chemical reactions without pre-defined reaction coordinates. aps.orgrsc.org This approach would be valuable for studying, for example, the mechanism of nucleophilic substitution reactions involving this compound. The simulation could track the trajectory of the incoming nucleophile and the departing bromide ion, providing insights into the transition state geometry and the dynamics of bond breaking and formation.

Future Research Directions and Emerging Applications

Discovery of Novel Reaction Pathways and Transformations

The differential reactivity of the two carbon-bromine bonds in 1-(2-bromoethyl)-2-(bromomethyl)benzene is a central theme for future synthetic exploration. The benzylic C-H bonds are known to be weaker than typical sp³ hybridized C-H bonds, making the benzylic bromide a more reactive site in radical and nucleophilic substitution reactions. libretexts.org Research efforts are expected to focus on exploiting this reactivity difference to achieve site-selective transformations.

Future investigations may uncover novel reaction pathways by employing sophisticated catalytic systems or unconventional reaction conditions. For instance, chemists may develop reactions that proceed through unexpected intermediates, analogous to how certain bromo-heterocycles undergo substitution via unique seleniranium intermediates. The development of bifunctional catalysts that can recognize and activate one specific amide in a molecule demonstrates that highly precise site-selectivity is achievable, a principle that could be applied to differentiate between the two bromide sites in the target compound. chemeurope.com This could enable the stepwise introduction of different functional groups, creating complex molecular architectures from a single, versatile starting material. Exploration into nucleophilic elimination-addition reactions could also yield surprising results, potentially leading to rearranged products and new molecular scaffolds. libretexts.org

Integration into Continuous Flow Synthesis and Automated Platforms

The synthesis and application of complex molecules are being revolutionized by continuous flow chemistry and automated synthesis platforms. chemspeed.comyoutube.com These technologies offer enhanced safety, precise control over reaction parameters, and the ability to rapidly screen conditions and synthesize libraries of compounds. nih.govrsc.orgresearchgate.netrsc.orgsemanticscholar.org

Integrating this compound into these systems is a promising future direction. Continuous flow reactors can improve the safety and efficiency of its synthesis, particularly for exothermic halogenation reactions, by ensuring superior heat and mass transfer. researchgate.netrsc.org More significantly, its bifunctional nature makes it an ideal building block for automated library synthesis. researchgate.net An automated platform could perform sequential reactions, first targeting the more reactive bromomethyl group and then the bromoethyl group, to rapidly generate a diverse set of derivatives for applications like drug discovery. chemspeed.comresearchgate.net

| Hypothetical Automated Synthesis Step | Module / Technique | Purpose | Potential Reagents & Conditions |

| 1. Selective Monosubstitution | Flow Reactor with Precise Temperature Control | Target the more reactive benzylic bromide via SN2 reaction. | Nucleophile (e.g., Sodium Azide), Mild Base, Low Temperature |

| 2. In-line Purification | Liquid-Liquid Extraction Module | Remove unreacted nucleophile and by-products. | Immiscible solvent system |

| 3. Second Substitution | Heated Flow Reactor or Batch Reactor | Target the less reactive bromoethyl group. | Second Nucleophile (e.g., Phenol, K₂CO₃), Higher Temperature |

| 4. Final Purification | Automated Chromatography Module | Isolate the final di-substituted product. | Silica gel column, gradient elution |

| 5. Analysis | Integrated HPLC / Mass Spectrometry | Confirm purity and identity of the library member. | N/A |

Development of Sustainable and Environmentally Benign Synthetic Routes

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. longdom.org Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods for its preparation and use. Halogenated compounds are vital as synthetic intermediates, but their production often involves hazardous reagents. rsc.orgacs.org

Key areas for improvement include:

Safer Brominating Agents : Moving away from elemental bromine to safer, solid alternatives like N-bromosuccinimide (NBS) is a common strategy. google.com An even greener approach involves the in-situ generation of bromine from stable, inexpensive salts like sodium bromide (NaBr) and an oxidant like sodium bromate (B103136) (NaBrO₃) or hydrogen peroxide, which reduces handling risks and improves atom economy. researchgate.netrsc.org

Greener Solvents : Replacing hazardous solvents like carbon tetrachloride, which was traditionally used for radical brominations, with less toxic alternatives like cyclohexane (B81311) or acetonitrile (B52724) is a critical step. google.com Ideally, reactions would be developed to work in water or under solvent-free conditions. rsc.orgtandfonline.com

Biocatalysis : A frontier in green chemistry is the use of enzymes. The discovery and engineering of halogenase enzymes could one day enable highly regioselective and environmentally benign halogenations of organic substrates at industrial scales. acs.org

| Parameter | Traditional Method (e.g., Benzylic Bromination) | Potential Green Alternative | Sustainability Benefit |

| Bromine Source | Liquid Br₂ | NaBr / NaBrO₃ in aqueous acid rsc.org | Avoids handling of highly corrosive and toxic liquid bromine. |

| Solvent | Carbon Tetrachloride (CCl₄) | Cyclohexane google.com or solvent-free conditions tandfonline.com | Reduces use of toxic and ozone-depleting solvents. |

| Catalyst/Initiator | Benzoyl Peroxide (BPO) | UV light or a more benign radical initiator | Reduces chemical waste. |

| By-products | Stoichiometric waste from brominating agent | Water, recyclable salts | Higher atom economy and less hazardous waste. |

Exploration of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to achieving the selective and efficient transformation of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are exceptionally powerful for forming new carbon-carbon bonds using organohalides as starting materials. nih.govnobelprize.orgrhhz.net

Future research will likely focus on developing catalytic systems that can distinguish between the bromoethyl and bromomethyl positions. This could be achieved through:

Ligand Development : Creating sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts that sterically or electronically favor oxidative addition at one C-Br bond over the other. nih.gov

Regiodivergent Catalysis : Designing reaction conditions where the choice of ligand or additive can controllably switch the reaction outcome between two different sites, a strategy that has been successfully used in the synthesis of complex silacycles. acs.orgacs.org

Tandem Catalysis : Developing a one-pot process where two different catalytic cycles operate sequentially to modify both bromine sites with different functional groups, without the need for intermediate isolation.

These advanced catalytic methods would enable the efficient, one-pot synthesis of highly complex molecules, making this compound a powerful building block in organic synthesis. nih.gov

| Catalytic System | Target Reaction | Potential Application / Selectivity Goal | Reference Principle |

| Pd(OAc)₂ with Custom Ligand | Suzuki Coupling | Selective C-C bond formation at the benzylic position under mild conditions. | nobelprize.orgrhhz.net |

| NiBr₂ / Bipyridine | Kumada Coupling | Coupling with Grignard reagents, potentially with different selectivity than palladium. | acs.org |

| CuI / Phenanthroline | Ullmann Condensation | C-N or C-O bond formation, targeting one site selectively. | libretexts.org |

| Chiral P,P=O / Palladium | Asymmetric Cross-Coupling | Enantioselective coupling to create chiral centers. | nih.gov |

Expanding Applications in Advanced Materials Science

The presence of two bromine atoms makes this compound a highly attractive monomer for polymerization and the creation of advanced materials. Halogenated compounds are already used in materials science as flame retardants and for creating polymers with unique optical properties. rsc.org Related molecules like (1-bromoethyl)benzene (B1216412) serve as initiators in atom transfer radical polymerization (ATRP), a method for creating well-defined polymers. sigmaaldrich.comlookchem.com

Future applications could involve using this bifunctional monomer to synthesize:

Novel Copolymers : One bromine site could be used to initiate a controlled radical polymerization (like ATRP), while the other site is used for a different polymerization method (e.g., polycondensation), leading to complex graft or block copolymers.

Cross-Linked Networks : Both bromine atoms can act as points for cross-linking polymer chains, creating thermosets with high thermal stability and enhanced mechanical properties.

Functional Polymers : The bromine atoms can be post-functionalized after polymerization, allowing for the attachment of various chemical groups to tune the material's properties, such as its refractive index, conductivity, or affinity for other molecules. Its use as a monomer for thermally reactive end-capping agents is also a possibility. nih.gov

These materials could find use in high-performance coatings, advanced optics, flame-retardant composites, and functional materials for electronics and sensors.

| Polymer Type | Role of Monomer | Potential Properties | Emerging Application |

| Linear Polymer via Polycondensation | Bifunctional monomer (A-B type) | High refractive index, inherent flame retardancy | Optical lenses, specialty films |

| ATRP Initiator Polymer | Polymer backbone with pendant initiator sites | Allows for grafting of other polymers | Smart coatings, drug delivery systems |

| Cross-linked Thermoset | Cross-linking agent | High thermal stability, solvent resistance | Aerospace components, electronic encapsulants |

| Functionalized Polymer | Precursor to a functional material | Tunable surface energy, chemosensory response | Biosensors, separation membranes |

Q & A

Advanced Question

- Bromomethyl group : More reactive than chloro analogs due to Br’s superior leaving ability (lower bond dissociation energy). Reactivity is sterically hindered by the adjacent benzene ring, favoring SN2 mechanisms .

- Bromoethyl group : The ethyl chain allows conformational flexibility, enabling both SN1 and SN2 pathways. Steric effects from the benzene ring may slow substitution compared to aliphatic analogs .

- Competing reactions : Elimination (e.g., dehydrohalogenation) can occur under basic conditions, requiring controlled pH (e.g., NaHCO₃ buffering) .

What strategies can mitigate competing side reactions during the use of this compound in multi-step organic syntheses?

Advanced Question

- Temperature control : Maintain reactions below 60°C to suppress elimination pathways (e.g., β-hydride elimination) .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SN2 reactions, improving selectivity .

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during functionalization of the benzene ring .

- Catalyst design : Transition-metal catalysts (e.g., CuH) enable regioselective hydroalkylation without disturbing bromine substituents .

What are the potential biological applications of derivatives synthesized from this compound, and how can their activity be assessed?

Advanced Question

- Pharmaceutical intermediates : Used to synthesize tricyclic antidepressants (e.g., chlorimipramine) via coupling with nitroaromatics or amines .

- Antimicrobial agents : Derivatives with methylthio groups (e.g., 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one) show activity against Gram-positive bacteria (assayed via MIC testing) .

- Assessment methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.